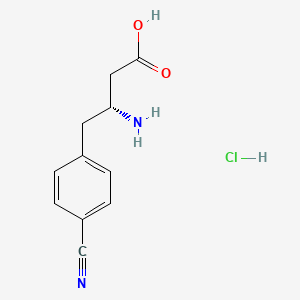

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, organotin(IV) complexes of 3-(4-cyanophenyl) acrylic acid were synthesized and characterized by elemental analysis, FT-IR, and NMR . Another study reported the synthesis of ethyl ®-4-cyano-3-hydroxybutanoate, which is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the structure of an organotin(IV) complex was analyzed by single crystal X-ray analysis . The structure of 4-Cyanophenylhydrazine hydrochloride, a related compound, has also been reported .Chemical Reactions Analysis

The reactions of amines and hydrazines with benzhydrylium ions and quinone methides were studied in acetonitrile and water by UV–vis spectroscopy . Hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat .Wissenschaftliche Forschungsanwendungen

Crystal Engineering with Gamma Amino Acids

Báthori and Kilinkissa (2015) explored the crystal engineering possibilities of gamma amino acids, specifically focusing on baclofen [(RS)-4-amino-3-(4-chlorophenyl)butanoic acid], a related compound to (R)-3-amino-4-(4-cyanophenyl)butanoic acid. Their research investigated the formation of multicomponent crystals between baclofen and various acids, highlighting the importance of gamma amino acids in crystal engineering and the potential for similar applications with (R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride (Báthori & Kilinkissa, 2015).

Synthesis of Aminobutyric Acids

Vasil'eva et al. (2016) focused on the synthesis of β-substituted γ-aminobutyric acid derivatives, which are pharmacologically active substances. They discussed the synthesis methods and the potential of such compounds in pharmacological applications, which could extend to derivatives like (R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride (Vasil'eva et al., 2016).

Enzymatic Resolutions in Synthesis

Kamal, Khanna, and Krishnaji (2007) demonstrated the use of enzymatic resolution in synthesizing optically pure compounds. Their work with 3-hydroxy-4-(tosyloxy)butanenitrile, leading to (R)-GABOB and (R)-carnitine, highlights the potential of using similar enzymatic methods for synthesizing and studying (R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Functional Pharmacology of GABAB Receptors

Bräuner‐Osborne and Krogsgaard‐Larsen (1999) investigated the pharmacological profiles of GABAB receptors, providing insight into how compounds like (R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride could interact with these receptors and their potential applications in studying GABAB receptor functions (Bräuner‐Osborne & Krogsgaard‐Larsen, 1999).

Synthesis of Fluorescent Amino Acids

Maity, Honcharenko, and Strömberg (2015) synthesized fluorescent d-amino acids, which indicates the potential for synthesizing and studying similar fluorescent derivatives of (R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride. This research is important for applications in bioimaging and molecular tagging (Maity, Honcharenko, & Strömberg, 2015).

GABAB Agonists as Radiotracers

Naik et al. (2018) synthesized fluoropyridyl ether analogues of baclofen for potential PET radiotracers. Their research on compounds with structural similarities to (R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride offers insights into the use of these types of compounds in neuroimaging and the study of brain receptors (Naik et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBWUZSLDACSS-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647470 |

Source

|

| Record name | (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride | |

CAS RN |

269726-85-4 |

Source

|

| Record name | (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)